2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline

Overview

Description

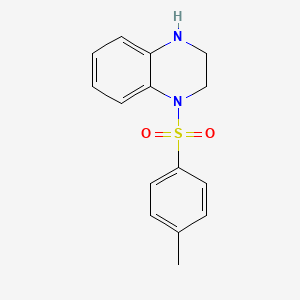

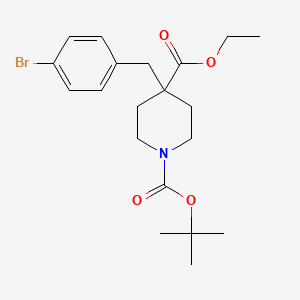

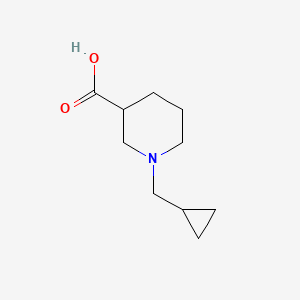

“2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline” is a chemical compound with the CAS Number: 948007-73-6 . It has a molecular weight of 189.22 and its IUPAC name is 2-methyl-5-(2-methyl-2H-tetraazol-5-yl)aniline . The compound is typically stored at room temperature and is in solid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H11N5/c1-6-3-4-7 (5-8 (6)10)9-11-13-14 (2)12-9/h3-5H,10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . Its molecular weight is 189.22 .Scientific Research Applications

Electroluminescence and Photophysics

Research has demonstrated the synthesis and application of compounds related to 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline in the field of electroluminescence. For instance, the synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes, which include derivatives of aniline, has been explored. These complexes exhibit significant photophysical properties, including emission covering from blue to red regions, making them suitable for organic light-emitting diode (OLED) applications. Their electroluminescence performance, characterized by high external quantum efficiency, underscores their potential in light-emitting devices (Vezzu et al., 2010).

Coordination Chemistry and Ligand Synthesis

The synthesis and coordination behavior of aniline derivatives, including this compound, have been a focus of research in coordination chemistry. These compounds serve as ligands in the formation of metal complexes, demonstrating diverse coordination geometries and potential applications in the synthesis of novel materials with unique properties (Wurzenberger et al., 2020).

Antimicrobial Activity and Dye Synthesis

The development of novel heterocyclic disazo dyes from aniline derivatives has been investigated, with a focus on their antimicrobial activity and absorption characteristics. These dyes, synthesized through a multi-step reaction, exhibit promising antimicrobial properties, suggesting their potential use in medical and biological applications (Karcı et al., 2009).

Synthesis and Applications in Organic Chemistry

Research into the synthesis of 2-(pyridin-2-yl)aniline as a directing group for the sp^2 C-H bond amination mediated by cupric acetate highlights the chemical versatility and applicability of aniline derivatives in organic synthesis. This approach facilitates the efficient amination of benzamide derivatives, demonstrating the utility of these compounds in the synthesis of complex organic molecules (Zhao et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that tetrazole derivatives can interact with various biological targets due to their structural similarity to the bioisostere of the carboxylate group .

Mode of Action

It’s known that the compound forms hydrogen bonds with amino acids in the active pockets of its targets . This interaction can lead to changes in the target’s function, potentially altering cellular processes .

Result of Action

Some synthesized compounds with similar structures have shown cytotoxic effects against certain cell lines .

Properties

IUPAC Name |

2-methyl-5-(2-methyltetrazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-6-3-4-7(5-8(6)10)9-11-13-14(2)12-9/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUOBCXSDNDVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(N=N2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588002 | |

| Record name | 2-Methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948007-73-6 | |

| Record name | 2-Methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid](/img/structure/B1612438.png)

![Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate](/img/structure/B1612453.png)

![3-Amino-2-[(2-chlorophenyl)amino]benzoic acid](/img/structure/B1612460.png)